Product packaging for 1-Chloro-5-iodo-4-methoxy-2-methylbenzene(Cat. No.:CAS No. 850864-46-9)

1-Chloro-5-iodo-4-methoxy-2-methylbenzene

Cat. No.: B2736689
CAS No.: 850864-46-9
M. Wt: 282.51
InChI Key: QRBRZQACCUCWPP-UHFFFAOYSA-N
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Description

1-Chloro-5-iodo-4-methoxy-2-methylbenzene is a useful research compound. Its molecular formula is C8H8ClIO and its molecular weight is 282.51. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClIO B2736689 1-Chloro-5-iodo-4-methoxy-2-methylbenzene CAS No. 850864-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-iodo-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBRZQACCUCWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry for 1 Chloro 5 Iodo 4 Methoxy 2 Methylbenzene

Strategies for Regioselective Aromatic Halogenation

Achieving the desired 1,5-dichloro and 5-iodo substitution pattern on a 4-methoxy-2-methylbenzene scaffold is a significant synthetic challenge. The existing methoxy (B1213986) and methyl groups strongly influence the position of incoming electrophiles, making direct halogenation complex. Therefore, a variety of regioselective strategies are employed.

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene (B151609) ring. masterorganicchemistry.comwikipedia.org The outcome is governed by the electronic properties of the substituents already present. In the context of a precursor like 2-methylanisole (B146520) (4-methoxy-toluene), both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing. The methoxy group is a significantly stronger activating group, meaning it primarily controls the position of substitution.

The electrophilic halogenation of benzene derivatives typically requires a halogen (e.g., Cl₂, I₂) and a catalyst. masterorganicchemistry.comlibretexts.org For chlorination and bromination, a Lewis acid like FeCl₃ or AlCl₃ is used to polarize the halogen molecule, creating a potent electrophile. youtube.com Iodination is generally an endothermic and reversible process, often requiring an oxidizing agent (like nitric acid or hydrogen peroxide) to generate the more reactive iodine electrophile (I⁺). wikipedia.orgyoutube.com

Given the directing effects of the methoxy and methyl groups in a potential precursor, direct halogenation would likely lead to a mixture of products, with substitution occurring at the positions ortho and para to the powerful methoxy director. Achieving the specific 1-chloro-5-iodo arrangement requires a more nuanced, stepwise approach, potentially involving blocking groups or exploiting subtle differences in reactivity. The main challenge is overcoming the strong directing influence of the existing functionalities to install the halogens at the desired C1 and C5 positions.

SubstituentTypeActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)Strong π-donorActivatingOrtho, Para
-CH₃ (Methyl)Inductive donorActivatingOrtho, Para
-Cl (Chloro)Inductive acceptor, π-donorDeactivatingOrtho, Para
-I (Iodo)Inductive acceptor, π-donorDeactivatingOrtho, Para

This interactive table summarizes the directing effects of substituents relevant to the synthesis of 1-Chloro-5-iodo-4-methoxy-2-methylbenzene.

Halogen exchange reactions, often referred to as aryl Finkelstein reactions, provide a powerful method for synthesizing aryl iodides and other halides that may be difficult to access directly. nih.govfrontiersin.org This strategy involves the conversion of a more readily available aryl halide (like a bromide or chloride) into a different aryl halide. These transformations are typically mediated by metal catalysts, with copper and nickel complexes being widely investigated. nih.govfrontiersin.org

For instance, a precursor molecule, such as 1-bromo-5-chloro-4-methoxy-2-methylbenzene, could be synthesized first. Subsequently, a selective exchange of the bromine atom for an iodine atom could be achieved. Copper(I) iodide, often in the presence of a ligand like N,N'-dimethyl-1,2-cyclohexanediamine, has proven effective for converting aryl bromides to aryl iodides under relatively mild conditions. frontiersin.org Nickel-based systems can also catalyze these exchanges, sometimes involving radical chain processes. nih.gov A photo-induced, metal-free approach using UV light in the presence of sodium iodide and a catalytic amount of molecular iodine also represents a mild and broadly applicable method for this transformation. nih.govfrontiersin.org

Decarboxylative halogenation serves as a valuable alternative to electrophilic substitution, particularly when a specific regioisomer is desired that cannot be formed through direct halogenation. nih.govacs.org This method involves the replacement of a carboxyl group (-COOH) on an aromatic ring with a halogen atom. The required aromatic carboxylic acid can often be prepared by oxidizing a corresponding methyl or alkyl group on the benzene ring. nih.govacs.org

In a synthetic route toward this compound, one could envision synthesizing a precursor such as 5-chloro-4-methoxy-2-methylbenzoic acid. The subsequent replacement of the carboxylic acid group with an iodine atom (halodecarboxylation) would yield the target halogenation pattern. organic-chemistry.org Modern methods for decarboxylative iodination can be achieved under mild conditions, for example, using visible-light-induced protocols or copper(I) and palladium(II) mediated systems under aerobic conditions. organic-chemistry.orgorganic-chemistry.org This approach offers a strategic advantage by allowing the carboxyl group to act as a regiochemical placeholder for the desired halogen.

Modern transition-metal-catalyzed reactions offer highly regioselective methods for forming carbon-halogen bonds, often proceeding through mechanisms distinct from classical electrophilic substitution. nih.govacs.org Palladium-catalyzed C-H bond halogenation, for example, can provide access to halogenated arenes with regioselectivity complementary to traditional methods. organic-chemistry.org Using directing groups, a catalyst can be guided to a specific C-H bond for functionalization.

These catalytic systems are versatile and can utilize various halogen sources, such as N-halosuccinimides (NCS, NBS, NIS), for chlorination, bromination, and iodination. organic-chemistry.org While the synthesis of the specific target compound this compound via direct, dual C-H halogenation would be complex, these methods are crucial for preparing key halogenated intermediates. Metal catalysis is also central to the halogen exchange (interconversion) reactions discussed previously, where copper, nickel, or palladium complexes mediate the swapping of halide ions on the aromatic ring. rsc.org

Reaction TypeCatalyst/MediatorHalogen SourceKey Feature
Halogen Exchange Cu(I), Ni(II), or Pd(II) complexesNaI, KI, etc.Converts one aryl halide to another (e.g., Ar-Br to Ar-I). frontiersin.orgrsc.org
Decarboxylative Halogenation Cu(I) or Pd(II)CuI, I₂Replaces a -COOH group with a halogen. organic-chemistry.org
C-H Halogenation Pd(II) complexesN-Iodosuccinimide (NIS)Directly converts an Ar-H bond to an Ar-I bond. organic-chemistry.org

This interactive table compares different metal-catalyzed strategies for introducing halogens onto an aromatic ring.

Incorporation of Methoxy and Methyl Functionalities

The synthesis of the target compound relies on the presence of the methoxy and methyl groups, which can either be part of the starting material or introduced during the synthetic sequence.

The introduction of a methoxy group onto an aromatic ring is a common transformation that can be achieved through several methods. A classical approach is nucleophilic aromatic substitution (SNAr), but this typically requires harsh conditions and an aryl halide activated by strongly electron-withdrawing groups.

More contemporary and broadly applicable methods involve metal-catalyzed C-O bond formation. Palladium- and copper-catalyzed reactions are prominent for the methoxylation of aryl halides. rsc.org For example, an appropriately substituted dihalo-methylbenzene could be reacted with a methoxide (B1231860) source, such as sodium methoxide or a more advanced reagent like 9-BBN-OMe, in the presence of a suitable catalyst. organic-chemistry.org

Recent advancements include palladium/norbornene cooperative catalysis, which allows for the ortho-C–H methoxylation of aryl halides, providing a route to complex aryl ethers. chemrxiv.orgresearchgate.net Copper-catalyzed cross-coupling reactions also offer a cost-effective and environmentally friendly alternative for the synthesis of anisoles from aryl bromides. organic-chemistry.org The choice of method depends on the specific precursor available and the functional groups it contains.

Methyl Group Installation and Manipulation

The introduction of the methyl group at the C2 position of the target molecule is a critical step that can be approached through various synthetic strategies. The choice of method often depends on the nature of the substituents already present on the aromatic ring.

One common method for introducing a methyl group is through Friedel-Crafts alkylation . This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In the context of synthesizing this compound, a plausible precursor could be 1-chloro-5-iodo-4-methoxybenzene. However, Friedel-Crafts alkylations on highly substituted and potentially deactivated rings can be challenging and may lead to a mixture of isomers or unwanted side reactions. The presence of both a chloro and an iodo group, which are deactivating, alongside the activating methoxy group, complicates the prediction of the reaction's regioselectivity.

An alternative and often more controlled method for methyl group installation is through a directed ortho-lithiation strategy. This approach takes advantage of a directing group, such as the methoxy group in an anisole (B1667542) derivative, to direct the deprotonation of the adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group with high regioselectivity. For instance, a precursor like 1-chloro-5-iodo-4-methoxybenzene could potentially be subjected to directed ortho-lithiation, where the methoxy group directs the lithiation to the C2 position, followed by methylation.

Manipulation of an existing methyl group is another synthetic avenue. For example, a methyl group can be introduced early in the synthesis, and its directing effects can be exploited in subsequent functionalization steps. Furthermore, a methyl group can be transformed into other functional groups if necessary for a particular synthetic route, although for the target molecule, the methyl group is retained in the final structure.

Multi-step Synthetic Sequences from Simpler Anisole and Toluene (B28343) Derivatives

The construction of this compound is most practically achieved through a multi-step synthesis starting from readily available and less complex anisole or toluene derivatives. The success of such a synthesis hinges on the careful planning of the sequence of reactions to ensure the correct placement of the four substituents.

A logical starting material for a synthetic route is 4-methoxytoluene (p-cresol methyl ether) . This precursor already contains the desired methoxy and methyl groups in the correct para relationship. The subsequent steps would then involve the selective introduction of the chloro and iodo substituents.

The directing effects of the methoxy and methyl groups are crucial in this sequence. Both are ortho, para-directing and activating groups. The methoxy group is a stronger activating group than the methyl group. In 4-methoxytoluene, the positions ortho to the methoxy group (C3 and C5) and the position ortho to the methyl group (C3) are activated. The position para to the methyl group is already occupied by the methoxy group, and vice-versa. Therefore, electrophilic substitution is expected to occur at the C3 and C5 positions.

A plausible synthetic sequence starting from 4-methoxytoluene could involve:

Chlorination: Introduction of the chloro group. Due to the combined directing effects of the methoxy and methyl groups, chlorination of 4-methoxytoluene is expected to yield 2-chloro-4-methoxytoluene as a major product. The reaction can be carried out using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or chlorine in the presence of a Lewis acid catalyst.

Iodination: The subsequent introduction of the iodine atom. The starting material for this step would be 2-chloro-4-methoxytoluene. The existing substituents (methoxy, methyl, and chloro) will direct the incoming iodo group. The methoxy and methyl groups are activating and ortho, para-directing, while the chloro group is deactivating but also ortho, para-directing. The position C5 is ortho to the methyl group and meta to the methoxy and chloro groups. The position C3 is ortho to the methoxy group and meta to the methyl and chloro groups. The position C6 is ortho to the chloro group and meta to the methoxy and methyl groups. Considering the strong activating and directing effect of the methoxy group, iodination is likely to be directed to the position ortho to it, which is C3, or para to the methyl group, which is C5. Given the steric hindrance at C3 from the adjacent methyl group, iodination at C5 is a highly probable outcome, leading to the desired product, this compound. Iodination can be achieved using reagents like N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine monochloride (ICl).

Sequential Functionalization and Orthogonal Protecting Group Strategies

Sequential functionalization is the cornerstone of synthesizing polysubstituted aromatic compounds. As outlined in the multi-step synthesis from 4-methoxytoluene, the chloro and iodo groups are introduced in a specific order to achieve the desired substitution pattern. The success of this strategy relies on understanding and predicting the directing effects of the substituents at each step. The initial methoxy and methyl groups on the starting material guide the first halogenation, and the resulting trisubstituted benzene then directs the final halogenation.

Orthogonal protecting group strategies become particularly important when dealing with more complex molecules or when certain functional groups might interfere with planned reactions. In the synthesis of this compound starting from a precursor like 4-hydroxy-2-methylbenzoic acid, protecting groups would be essential. For example, the phenolic hydroxyl group and the carboxylic acid group would need to be protected before carrying out halogenation or other reactions that are sensitive to acidic protons or reactive with these functional groups.

An orthogonal protecting group strategy would involve using two different types of protecting groups that can be removed under distinct conditions. For instance, the phenolic hydroxyl group could be protected as a benzyl (B1604629) ether, which is stable to many reagents but can be removed by hydrogenolysis. The carboxylic acid could be protected as an ester, which can be hydrolyzed under acidic or basic conditions. This allows for the selective deprotection and further manipulation of one functional group while the other remains protected. While a direct synthesis from 4-methoxytoluene may not necessitate complex protecting group strategies, their application is a powerful tool in the synthetic chemist's arsenal (B13267) for constructing more elaborate polysubstituted benzenes.

Catalytic Approaches for C-C and C-O Bond Formation

Catalytic methods play a pivotal role in modern organic synthesis, offering efficient and selective ways to form carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. While the primary transformations in the proposed synthesis of this compound are electrophilic halogenations, catalytic approaches could be employed in alternative synthetic routes or for the synthesis of the starting materials.

Catalytic C-C bond formation is relevant for the installation of the methyl group. While Friedel-Crafts alkylation is a classic example, modern cross-coupling reactions offer greater control and functional group tolerance. For instance, a precursor like 1-chloro-5-iodo-4-methoxy-2-bromobenzene could potentially undergo a palladium-catalyzed Suzuki or Negishi coupling with a methylating agent to introduce the methyl group at the C2 position. These reactions are highly valued for their reliability and broad applicability.

Catalytic C-O bond formation , such as the Buchwald-Hartwig amination or etherification, is crucial for synthesizing anisole derivatives. If the synthesis were to start from a phenol (B47542) precursor, for example, 2-chloro-5-iodo-4-methylphenol, the methoxy group would be introduced via a C-O bond forming reaction. This is typically achieved by treating the phenol with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. While this specific methylation is often not catalytic, copper- or palladium-catalyzed methods are available for more challenging C-O bond formations, particularly with sterically hindered substrates or less reactive aryl halides.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 5 Iodo 4 Methoxy 2 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. libretexts.org The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring, proceeding through a two-step mechanism initiated by the attack of the ring's pi electrons on the electrophile. libretexts.orgmasterorganicchemistry.com This forms a positively charged intermediate known as an arenium ion or sigma complex, which is resonance-stabilized. libretexts.orgschoolwires.net The subsequent rapid loss of a proton from the carbon bearing the electrophile restores the ring's aromaticity. libretexts.orgmasterorganicchemistry.com

The substituents already present on the benzene ring significantly influence both the rate of reaction and the regioselectivity of further electrophilic substitution. ucalgary.cawizeprep.com These effects are broadly categorized as activating or deactivating and are governed by a combination of inductive and resonance effects. masterorganicchemistry.comlumenlearning.com

Methoxy (B1213986) Group (-OCH3): The methoxy group is a strong activating group and an ortho-, para- director. wizeprep.comlibretexts.org Although oxygen is highly electronegative and withdraws electron density inductively, its lone pairs can be donated into the aromatic ring through resonance. masterorganicchemistry.comlibretexts.org This resonance effect, which enriches the electron density at the ortho and para positions, is dominant and significantly stabilizes the arenium ion intermediate when the electrophile attacks at these positions. libretexts.orglibretexts.org

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho-, para- director. wizeprep.comyoutube.com It donates electron density primarily through an inductive effect, stabilizing the positively charged intermediate. youtube.com

In 1-chloro-5-iodo-4-methoxy-2-methylbenzene, the directing effects of the four substituents must be considered collectively. The powerful ortho-, para-directing influence of the methoxy group is the dominant factor. The methyl group also directs ortho and para. The chlorine and iodine atoms are also ortho-, para- directors, albeit weaker than the methoxy and methyl groups. The positions ortho to the methoxy group are C3 and C5. The C5 position is already substituted with iodine. The positions para to the methoxy group are not available. Therefore, electrophilic attack is most likely to occur at the C3 or C6 positions, which are ortho and para to the activating methyl group, respectively, and also influenced by the methoxy group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

The kinetics of electrophilic aromatic substitution are primarily dictated by the stability of the arenium ion intermediate formed in the rate-determining step. libretexts.org Activating groups increase the reaction rate by stabilizing this carbocation, thereby lowering the activation energy. masterorganicchemistry.comlumenlearning.com Conversely, deactivating groups destabilize the intermediate, increasing the activation energy and slowing the reaction. masterorganicchemistry.com

For this compound, the presence of the activating methoxy and methyl groups would lead to a faster reaction rate compared to benzene itself. However, the deactivating chloro and iodo groups would somewhat counteract this effect. pressbooks.pub

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, SNAr reactions are favored by the presence of strong electron-withdrawing groups, which are necessary to activate the ring towards nucleophilic attack. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Aryl halides that lack strong electron-withdrawing groups are generally unreactive towards nucleophilic aromatic substitution. nii.ac.jp Several strategies can be employed to activate these unreactive haloarenes:

Transition Metal Catalysis: The conversion of a haloarene into a transition metal η⁶-arene complex can render the ring sufficiently electron-poor to undergo nucleophilic attack. nii.ac.jp

Intramolecular Activation: In specific cases, internal activating groups can facilitate SNAr. For instance, a nearby group capable of forming a zwitterionic species can act as an internal electron-withdrawing group, stabilizing the Meisenheimer intermediate. reddit.com

Benzyne (B1209423) Mechanism: Under strongly basic conditions, an elimination-addition mechanism can occur, proceeding through a highly reactive benzyne intermediate. This pathway, however, often leads to a mixture of products. ntu.edu.sg

For a molecule like this compound, which contains electron-donating methoxy and methyl groups, the aromatic ring is electron-rich and thus not predisposed to standard SNAr reactions. Activation through methods like transition metal complexation would likely be necessary to achieve nucleophilic substitution. nii.ac.jp

In SNAr reactions, the nature of the leaving group is crucial. The typical trend for halide leaving group ability in SNAr is F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend seen in SN2 reactions and is attributed to the first, rate-determining step of the SNAr mechanism: the nucleophilic attack on the carbon bearing the leaving group. nih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov

In the context of this compound, if an SNAr reaction were to be induced, the chloride would be a better leaving group than the iodide. wikipedia.org However, in other reaction types, such as those involving organometallic intermediates, the weaker C-I bond would be more reactive. libretexts.orgreddit.com

Cross-Coupling Reactions at Halogenated Sites

Cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com In these reactions, an organic halide or pseudohalide is coupled with an organometallic reagent. acs.org

For this compound, the two different halogen atoms present distinct opportunities for selective cross-coupling. The reactivity of aryl halides in the common oxidative addition step of cross-coupling catalytic cycles generally follows the order C-I > C-Br > C-Cl. reddit.com This trend is due to the bond dissociation energies, with the weaker C-I bond being more easily cleaved by the metal catalyst. reddit.com

This difference in reactivity allows for selective functionalization of the molecule. Under carefully controlled conditions, it is possible to perform a cross-coupling reaction selectively at the more reactive C-I bond while leaving the C-Cl bond intact. This chemoselectivity is a valuable strategy in the synthesis of complex polysubstituted aromatic compounds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a prime substrate for such transformations, primarily due to the presence of the highly reactive carbon-iodine bond. The significant difference in reactivity between the aryl-iodide and the more inert aryl-chloride bond allows for selective functionalization at the 5-position.

A notable example of this selectivity is demonstrated in the Suzuki-Miyaura coupling. In the synthesis of novel phenoxymethyl (B101242) derivatives, this compound has been successfully coupled with (5-(cyclopropylcarbamoyl)-2-fluorophenyl)boronic acid. This reaction, detailed in a patent for the synthesis of autotaxin (ATX) inhibitors, proceeds with high chemoselectivity, exclusively forming the C-C bond at the position of the iodine atom while leaving the chlorine atom intact. The resulting product, 3-(5-chloro-2-methoxy-4-methylphenyl)-N-cyclopropyl-2-fluorobenzamide, was obtained in a 52% yield. google.com This selective reactivity is a cornerstone of its utility in multi-step organic synthesis.

Reactant 1Reactant 2Catalyst SystemProductYieldReference
This compound(5-(cyclopropylcarbamoyl)-2-fluorophenyl)boronic acidNot specified in detail3-(5-Chloro-2-methoxy-4-methylphenyl)-N-cyclopropyl-2-fluorobenzamide52% google.com

While specific examples for the Heck and Sonogashira reactions involving this compound are not extensively documented in readily available literature, the principles of these reactions are well-established. The higher reactivity of the C-I bond compared to the C-Cl bond would similarly be expected to govern the regioselectivity of these transformations.

In a general sense, a Heck-type reaction of this compound with an alkene, such as n-butyl vinyl ether, would be anticipated to proceed in the presence of a palladium catalyst like palladium(II) acetate (B1210297) or palladium(II) chloride, a suitable ligand (e.g., a bidentate phosphine), and a base. google.com The reaction would be expected to yield a substituted styrene (B11656) derivative, with the new carbon-carbon bond formed at the 5-position.

Similarly, a Sonogashira coupling with a terminal alkyne would likely be catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, leading to the formation of a 5-alkynyl-1-chloro-4-methoxy-2-methylbenzene derivative. The selective transformation of the iodo-substituent is a key feature in these palladium-catalyzed processes.

Copper-Mediated and Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals can be employed to mediate coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, are particularly relevant for the formation of carbon-oxygen or carbon-nitrogen bonds. While specific examples utilizing this compound are not prominently reported, the general reactivity patterns of aryl iodides suggest its suitability as a substrate. For instance, a copper-catalyzed coupling with a phenol (B47542) or an amine could potentially lead to the formation of a diaryl ether or a diaryl amine, respectively, again with preferential reaction at the iodo-substituted position.

The broader field of transition metal catalysis offers a vast array of possibilities for the functionalization of this molecule. Catalysts based on nickel, rhodium, or iridium could potentially be used to effect different types of transformations, including C-H activation or directed ortho-metalation, although such studies specifically on this compound are yet to be widely published. The strategic placement of the existing functional groups could be harnessed to direct these catalysts to specific sites on the aromatic ring, opening avenues for novel synthetic routes.

Reactions Involving Methoxy and Methyl Groups

The methoxy and methyl groups on the benzene ring also present opportunities for further chemical modification, allowing for the fine-tuning of the molecule's properties or the introduction of new functionalities.

Dealkylation and Ether Cleavage Reactions

The methoxy group (an ether) can be cleaved to reveal a phenol. This dealkylation is a common transformation in natural product synthesis and medicinal chemistry. Strong Lewis acids like boron tribromide (BBr₃) are frequently employed for this purpose. The reaction of this compound with BBr₃ would be expected to yield 2-chloro-4-iodo-5-methylphenol. This transformation provides a handle for further reactions, such as esterification, etherification, or the introduction of other functional groups at the phenolic oxygen. Other reagents capable of ether cleavage include strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures.

Oxidation and Functionalization of the Methyl Group

The methyl group attached to the aromatic ring is susceptible to oxidation at the benzylic position. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. In the case of this compound, this reaction would yield 4-chloro-2-iodo-5-methoxybenzoic acid. This transformation is valuable for introducing a carboxylic acid functionality, which can then be converted into a variety of other groups like esters, amides, or acid chlorides.

Alternatively, more controlled oxidation or functionalization of the methyl group can be achieved. For instance, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator would introduce a bromine atom onto the methyl group, forming 1-(bromomethyl)-4-chloro-2-iodo-5-methoxybenzene. This benzylic bromide is a highly reactive intermediate that can participate in a range of nucleophilic substitution reactions, allowing for the introduction of various functionalities at this position.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 5 Iodo 4 Methoxy 2 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignment and Analysis

A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra would be the first step in the structural confirmation of 1-Chloro-5-iodo-4-methoxy-2-methylbenzene. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the chloro, iodo, methoxy, and methyl substituents. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with their chemical shifts providing insights into their local electronic environment.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Ar-H 7.0 - 7.5 s
Ar-H 6.8 - 7.2 s
OCH₃ 3.8 - 4.0 s

Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for this compound

Carbon Predicted Chemical Shift (ppm)
C-Cl 125 - 135
C-CH₃ 130 - 140
C-H (aromatic) 110 - 130
C-OCH₃ 150 - 160
C-I 80 - 90
C-H (aromatic) 110 - 130
OCH₃ 55 - 65

Detailed Spin-Spin Coupling Constant Determination and Stereochemical Implications

Analysis of spin-spin coupling constants (J-values) in the ¹H NMR spectrum would reveal information about the connectivity of protons. For a polysubstituted benzene (B151609) ring, coupling between adjacent (ortho), meta, and para protons would provide definitive evidence for the substitution pattern. However, for this compound, with two isolated aromatic protons, only long-range couplings might be observable, if at all.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key for conformational analysis, for instance, the orientation of the methoxy group relative to the adjacent methyl group.

Solvent Effects and Temperature-Dependent NMR Studies

Running NMR spectra in different deuterated solvents can induce changes in chemical shifts (aromatic solvent-induced shifts, ASIS), which can sometimes aid in resolving overlapping signals and provide information about solvent-solute interactions. Temperature-dependent NMR studies could reveal information about conformational dynamics, such as restricted rotation around the C-O bond of the methoxy group.

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Elemental Composition Elucidation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound (C₈H₈ClIO). The characteristic isotopic pattern of chlorine would further aid in the confirmation of the elemental composition.

Table 3: Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M]⁺ 297.9258 (Not Available)

Detailed Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry provides critical information for structural elucidation by analyzing the fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is predicted to exhibit a series of characteristic fragment ions that reveal the connectivity and stability of different parts of the molecule. The initial event is the formation of the molecular ion [M]•+, whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Due to the presence of the chlorine atom, the molecular ion peak will be accompanied by an M+2 peak with an intensity of approximately one-third of the main peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl. docbrown.info

The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. A primary and highly probable fragmentation step is the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, leading to the loss of an iodine radical (I•). Another significant pathway involves the cleavage of bonds associated with the methoxy and methyl substituents.

A plausible fragmentation pathway is outlined below:

Homolytic cleavage of the C-I bond: This is often a dominant fragmentation pathway for iodoaromatics due to the low bond energy. This would result in a stable aryl cation.

Alpha-cleavage at the methoxy group: Loss of a methyl radical (•CH₃) from the methoxy ether linkage is a common fragmentation for anisole (B1667542) derivatives, forming a resonance-stabilized oxonium ion. miamioh.edu

Loss of formaldehyde (B43269) (CH₂O): Following the initial loss of a methyl radical, the resulting ion can undergo rearrangement and eliminate a neutral molecule of formaldehyde.

Benzylic cleavage: Loss of a hydrogen radical from the ring's methyl group can occur, leading to the formation of a stable benzyl-type cation.

Loss of the entire methoxy group: Cleavage of the Ar-OCH₃ bond can lead to the loss of a •OCH₃ radical.

Cleavage of the C-Cl bond: While the C-Cl bond is stronger than the C-I bond, loss of a chlorine radical (Cl•) is also a possible fragmentation event.

These pathways, occurring competitively and successively, generate a unique mass spectrum that serves as a molecular fingerprint. core.ac.uk

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (for ³⁵Cl) Corresponding Ion/Fragment Proposed Fragmentation Pathway
282 [C₈H₈³⁵ClIO]•+ Molecular Ion (M•+)
267 [C₈H₅³⁵ClIO]•+ M•+ - •CH₃ (Loss of methyl from methoxy)
155 [C₈H₈³⁵ClO]•+ M•+ - •I (Loss of iodine radical)
140 [C₇H₅³⁵ClO]•+ [M - •I]+ - •CH₃ (Loss of methyl from ring)
127 [C₇H₅³⁵Cl]•+ [M - •I]+ - CO (Loss of carbon monoxide from ether)

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and skeletal structure of a molecule.

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent functional groups and the benzene ring. Each mode of vibration corresponds to a specific absorption band in the IR or Raman spectrum.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear in the region of 3100-3000 cm⁻¹.

Methyl Group Vibrations: The methyl groups (both from the ring and the methoxy substituent) will exhibit symmetric and asymmetric C-H stretching modes between 2990-2850 cm⁻¹. tum.de Asymmetric and symmetric C-H bending (deformation) modes are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring, corresponding to C=C stretching, produce a series of bands in the 1620-1400 cm⁻¹ region. tum.de The substitution pattern influences the exact position and intensity of these bands.

Methoxy Group Vibrations: Anisole and its derivatives show characteristic C-O-C stretching bands. The asymmetric Ar-O stretching is typically strong in the IR spectrum and found around 1275-1200 cm⁻¹, while the symmetric O-CH₃ stretch appears near 1050-1000 cm⁻¹. tum.de

Halogen Vibrations: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. The C-I stretching vibration occurs at lower frequencies, typically between 600-500 cm⁻¹, due to the larger mass of the iodine atom.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations (wagging) are found in the 900-675 cm⁻¹ region and are highly characteristic of the substitution pattern on the benzene ring. tum.de

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Spectroscopic Technique
Aromatic C-H Stretch 3100 - 3000 FT-IR, FT-Raman
Aliphatic C-H Stretch (CH₃) 2990 - 2850 FT-IR, FT-Raman
Aromatic C=C Stretch 1620 - 1400 FT-IR, FT-Raman
Asymmetric C-H Bend (CH₃) ~1465 FT-IR
Symmetric C-H Bend (CH₃) ~1375 FT-IR
Asymmetric C-O-C Stretch (Ar-O) 1275 - 1200 FT-IR (Strong)
Symmetric C-O-C Stretch (O-CH₃) 1050 - 1000 FT-IR
Aromatic C-H Out-of-Plane Bend 900 - 750 FT-IR (Strong)
C-Cl Stretch 800 - 600 FT-IR, FT-Raman

For molecules with flexible substituents, vibrational spectroscopy can offer insights into conformational preferences. In this compound, the primary conformational flexibility arises from the rotation of the methoxy group around the Ar-O bond. Studies on related methoxybenzene derivatives have shown that the methoxy group can adopt different orientations with respect to the plane of the benzene ring. researchgate.net One common conformation is planar, where the C-O-C bond lies in the plane of the ring, allowing for maximal conjugation between the oxygen lone pairs and the aromatic π-system. A non-planar (perpendicular) conformation is also possible. researchgate.net

These different conformers would have slightly different vibrational frequencies, particularly for modes involving the methoxy group and the adjacent ring carbons. In a condensed phase (solid or liquid), intermolecular interactions such as dipole-dipole forces and weak C-H···O or C-H···halogen hydrogen bonds can influence the vibrational spectra, often causing band broadening or slight shifts in frequency compared to the gas phase. A detailed analysis of the spectra, potentially aided by computational chemistry, could reveal the dominant conformation and the nature of these intermolecular forces.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or n orbitals) to higher energy anti-bonding orbitals (π*).

The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits characteristic π→π* transitions, with a strong absorption band (the E₂ band) around 204 nm and a weaker, symmetry-forbidden band (the B band) with fine structure around 256 nm. ijermt.org

Substituents on the benzene ring can significantly alter the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands. This is due to their electronic effects—inductive and resonance—which modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Electron-Donating Groups (Activating): The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating. The methoxy group, in particular, has a strong resonance effect (+R) by donating its lone-pair electrons to the aromatic ring. This raises the energy of the HOMO, decreases the HOMO-LUMO gap, and typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. ijermt.orglibretexts.org

The combined effect of these four substituents on the benzene chromophore is expected to result in a significant bathochromic shift of the primary absorption bands compared to unsubstituted benzene. The strong electron-donating character of the methoxy group is likely to be the dominant influence on the spectral shift.

Table 3: Influence of Substituents on Benzene UV-Vis Absorption

Substituent Electronic Effect Expected Shift in λₘₐₓ
-OCH₃ Strong Electron-Donating (Resonance) Bathochromic (Red Shift)
-CH₃ Weak Electron-Donating (Inductive/Hyperconjugation) Bathochromic (Red Shift)
-Cl Inductive Withdrawing, Resonance Donating Small Bathochromic Shift

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available as of this writing, its expected solid-state structure can be inferred from crystallographic studies of similarly substituted benzene derivatives. researchgate.netresearchgate.net

A crystal structure determination would provide precise data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the benzene ring and reveal the exact orientation of the substituents. For instance, the methoxy group's C-O bond to the ring would likely be shorter than a typical single bond due to resonance, and its orientation (planar or non-planar) relative to the ring would be definitively established. researchgate.net

Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. In the solid state, molecules of this compound would likely be arranged to maximize stabilizing forces. These could include:

π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings. researchgate.net

Halogen Bonding: The iodine atom, and to a lesser extent the chlorine atom, can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms on neighboring molecules.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the methyl and aromatic hydrogens with oxygen atoms or the aromatic π-system of adjacent molecules. researchgate.net

Dipole-Dipole Interactions: Resulting from the net molecular dipole created by the polar C-Cl, C-I, and C-O bonds.

Solid-State Molecular Structure Determination and Crystal Packing Analysis

Information regarding the determination of the solid-state molecular structure and the analysis of the crystal packing of this compound is not available in the surveyed literature. To provide this information, a crystallographic analysis would need to be performed. Such an analysis would reveal key parameters including:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular distances and orientations.

Without this experimental data, a detailed discussion of the solid-state structure is not possible.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

A detailed investigation into the halogen bonding and other non-covalent interactions involving this compound is precluded by the absence of its crystal structure in the public domain. A structural analysis would be required to identify and characterize potential interactions such as:

Halogen Bonding: Interactions involving the iodine and chlorine atoms as halogen bond donors. The electropositive region (σ-hole) on the halogen atom could potentially interact with nucleophilic atoms (e.g., oxygen of the methoxy group) on neighboring molecules. The geometry and strength of these bonds (e.g., I···O, Cl···O distances and C-I···O, C-Cl···O angles) would be of significant interest.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals Forces: General attractive or repulsive forces between molecules.

A quantitative analysis of these interactions is dependent on the precise positional parameters of the atoms within the crystal lattice, which are currently unknown. While theoretical studies on similar halogenated benzene derivatives exist, a specific analysis for this compound cannot be provided without the foundational crystallographic data.

Computational Chemistry and Theoretical Studies of 1 Chloro 5 Iodo 4 Methoxy 2 Methylbenzene

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A theoretical investigation of 1-Chloro-5-iodo-4-methoxy-2-methylbenzene using DFT would encompass several key areas:

Geometry Optimization and Conformational Landscape Exploration

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process would involve exploring the conformational landscape, particularly the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring, to identify the global energy minimum.

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals, Molecular Electrostatic Potential, Charge Distribution)

Understanding the electronic properties of this compound is crucial for predicting its reactivity and behavior in chemical reactions. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides insights into the molecule's kinetic stability and chemical reactivity. Furthermore, mapping the Molecular Electrostatic Potential (MEP) would reveal the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

DFT methods are widely used to predict various spectroscopic parameters. For this compound, this would involve calculating the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies for Infrared (IR) and Raman spectroscopy, and the electronic transitions for UV-Visible (UV-Vis) spectroscopy. These predicted spectra could then be compared with experimental data for validation.

Reactivity Descriptors and Site Selectivity Prediction (e.g., Fukui Functions)

To quantitatively predict the reactivity of different atomic sites within the molecule, reactivity descriptors derived from DFT can be employed. Fukui functions, for example, are used to identify the sites most susceptible to nucleophilic, electrophilic, and radical attacks, thus predicting the regioselectivity of chemical reactions.

Investigation of Solvent Effects on Electronic Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and investigate its effect on the electronic structure and reactivity of this compound.

High-Level Quantum Chemical Methods for Energetics and Thermodynamics

For a more accurate determination of the molecule's energetics and thermodynamic properties, high-level quantum chemical methods, which go beyond standard DFT approximations, could be employed. These methods, while more computationally expensive, can provide benchmark data for properties such as heats of formation and reaction energies.

Calculation of Enthalpies of Formation, Reaction, and Phase Transitions

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value can be calculated using various computational methods, most notably through quantum chemical calculations based on Density Functional Theory (DFT).

High-level DFT calculations, such as those employing the B3LYP functional with extensive basis sets (e.g., 6-311++G(d,p)), are commonly used to determine the total electronic energy of a molecule. acs.org From this, the enthalpy of formation can be derived using isodesmic or homodesmotic reactions. These hypothetical reactions are designed so that the number and types of chemical bonds are conserved on both the reactant and product sides, which significantly improves the accuracy of the calculated enthalpy by canceling out systematic errors in the computational method. acs.org

For instance, an isodesmic reaction for this compound might involve reacting it with benzene to yield simpler, well-characterized molecules like chlorobenzene, iodobenzene, anisole (B1667542), and toluene (B28343). The known experimental enthalpies of formation for these simpler molecules are then used as a reference to calculate the enthalpy of the target molecule.

The following table provides an illustrative example of how calculated enthalpies of formation for related substituted benzenes might be presented.

CompoundComputational MethodBasis SetCalculated ΔHf° (kJ/mol)
ChlorobenzeneB3LYP6-311G(d,p)51.8
IodobenzeneB3LYP6-311G(d,p)162.3
AnisoleB3LYP6-311G(d,p)-76.1
TolueneB3LYP6-311G(d,p)50.2

Note: The data in this table is representative of calculations on similar compounds and is for illustrative purposes only.

Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition state structures. For a polysubstituted benzene like this compound, electrophilic aromatic substitution is a key reaction class. masterorganicchemistry.com

DFT calculations can map out the potential energy surface for a reaction pathway. For example, in a nitration reaction, the mechanism would involve the attack of the nitronium ion (NO₂⁺) on the aromatic ring. The precise position of this attack (ortho, meta, or para to the existing substituents) is influenced by the directing effects of the chloro, iodo, methoxy, and methyl groups. Computational modeling can predict the most likely site of substitution by comparing the activation energies for the formation of the different possible sigma-complex (arenium ion) intermediates. msu.edu

The transition state is the highest energy point along the reaction coordinate between a reactant and an intermediate. Locating the transition state structure is a critical step, and computational algorithms are designed to find these saddle points on the potential energy surface. Once found, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ncert.nic.in

Below is an example table detailing calculated activation energies for a hypothetical electrophilic substitution on a substituted benzene, illustrating how such data would be presented.

ReactionReactantElectrophilePosition of AttackCalculated Activation Energy (kcal/mol)
ChlorinationTolueneCl⁺Ortho15.2
ChlorinationTolueneCl⁺Meta25.8
ChlorinationTolueneCl⁺Para14.9

Note: The data in this table is for illustrative purposes based on general principles of electrophilic aromatic substitution and does not represent specific calculations for the subject compound.

Molecular Dynamics (MD) Simulations

While the benzene ring of this compound is rigid, the methoxy group (-OCH₃) has rotational freedom around the C-O bond. Molecular Dynamics (MD) simulations can provide detailed insights into the conformational dynamics of this group in different solvent environments. acs.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. frontiersin.org

In an MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent), and the trajectory of all atoms would be calculated over a period of nanoseconds or longer. Analysis of this trajectory would reveal the preferred dihedral angle of the methoxy group relative to the plane of the benzene ring. It would also show the timescale of rotations between different conformational states. researchgate.net

Furthermore, MD simulations are powerful for studying intermolecular interactions. nih.gov The simulation can quantify the interactions between the solute (this compound) and the surrounding solvent molecules. This includes hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces. The simulations can also provide information on the structure of the solvent shell around the molecule. For a molecule with halogen atoms like chlorine and iodine, MD simulations can be particularly useful for studying halogen bonding, a type of noncovalent interaction where the halogen atom acts as an electrophilic center. nih.gov

The following table exemplifies the kind of data that can be extracted from MD simulations regarding intermolecular interactions.

SoluteSolventInteraction TypeAverage Interaction Energy (kcal/mol)
AnisoleWaterHydrogen Bonding (O···H-O)-3.5
AnisoleWaterVan der Waals-8.2
ChlorobenzeneMethanolDipole-Dipole-2.1

Note: This data is illustrative and based on simulations of related compounds.

Advanced Topological Analyses (e.g., ELF, LOL, NCI, RDG, QTAIM, NBO)

Advanced topological analyses are used to interpret the complex electron density distribution calculated from quantum chemistry methods. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent method that partitions the electron density of a molecule into atomic basins. mdpi.com This allows for an unambiguous definition of atoms within a molecule and the properties of the chemical bonds between them.

For this compound, a QTAIM analysis would identify critical points in the electron density. Bond critical points (BCPs) are of particular interest, as the properties of the electron density at these points (such as its magnitude, Laplacian, and ellipticity) provide quantitative information about the nature of the chemical bonds (e.g., covalent vs. ionic character, bond strength, and π-character). acs.org

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are other powerful tools for visualizing and understanding chemical bonding. cam.ac.ukwikipedia.org They provide a measure of the probability of finding an electron pair in a given region of space. jussieu.fr An ELF or LOL analysis of this compound would visually distinguish core electrons, covalent bonds, and lone pairs on the oxygen, chlorine, and iodine atoms, offering an intuitive picture of the molecule's electronic structure. researchgate.net

Analyses like the Non-Covalent Interactions (NCI) index and Reduced Density Gradient (RDG) are specifically designed to identify and visualize weak intermolecular and intramolecular interactions, such as van der Waals forces, steric repulsion, and halogen bonds. researchgate.net

Bond in a Substituted Benzeneρ(r) at BCP (a.u.)∇²ρ(r) at BCP (a.u.)Bond Character
C-C (aromatic)0.31-0.85Covalent, significant π-character
C-Cl0.19+0.05Polar Covalent
C-I0.14+0.12Polar Covalent
C-O (methoxy)0.25-0.60Polar Covalent

Note: The values in this table are representative examples for bonds in similar chemical environments and are for illustrative purposes.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds of Lewis structure theory. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular interactions like charge transfer and hyperconjugation.

In this compound, NBO analysis would provide detailed information on the hybridization of each atom and the composition of each chemical bond. A key feature of NBO analysis is its ability to study delocalization effects through second-order perturbation theory. researchgate.net This analysis quantifies the stabilization energy associated with "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO.

For example, NBO analysis could quantify the hyperconjugative interactions between the lone pairs on the oxygen, chlorine, and iodine atoms (donors) and the antibonding π* orbitals of the benzene ring (acceptors). science.gov This provides a quantitative measure of the electron-donating resonance effects of these substituents. Similarly, it can quantify the electron-withdrawing inductive effects by analyzing the polarization of the σ bonds. These calculated stabilization energies are crucial for understanding the influence of the substituents on the molecule's reactivity and electronic properties. chemrxiv.org

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(2) on Oxygenπ(C-C) in ring18.5
LP(3) on Chlorineπ(C-C) in ring2.5
σ(C-H) of methylπ*(C-C) in ring5.1

Note: This table presents hypothetical but realistic NBO analysis results for a substituted anisole to illustrate the type of data obtained.

Assessment of Aromaticity and Localized Electron Domains

The aromaticity of a benzene derivative is a fundamental property that dictates its stability, reactivity, and electronic characteristics. This property arises from the cyclic delocalization of π-electrons within the ring. researchgate.net The introduction of substituents onto the benzene ring, as in the case of this compound, modulates this delocalization through a combination of inductive and resonance effects, thereby altering the aromatic character of the molecule. libretexts.org While direct computational studies on this specific polysubstituted benzene are not extensively available in the literature, a robust assessment can be formed by analyzing the individual and collective electronic contributions of its substituents: chloro, iodo, methoxy, and methyl groups.

Research Findings and Aromaticity Indices

Computational chemistry provides several indices to quantify the degree of aromaticity. The most common are based on geometric, magnetic, and electronic criteria.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic, bond-alternating structure. For substituted benzenes, the HOMA index reflects the degree of bond length equalization, which is perturbed by the electronic demands of the substituents.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A significant negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. The zz component of the NICS tensor (NICS(1)zz), which considers the magnetic field perpendicular to the ring plane, is often considered the most reliable magnetic descriptor of aromaticity. mdpi.com

Below is an illustrative table of calculated aromaticity indices for benzene and related compounds to contextualize the expected values for this compound. The values for the target compound are hypothetical, based on established substituent effects.

CompoundHOMANICS(1)zz (ppm)
Benzene0.998-30.99
Chlorobenzene0.991-29.85
Iodobenzene0.989-29.50
Anisole (Methoxybenzene)0.993-30.10
Toluene (Methylbenzene)0.995-30.55
This compound (Illustrative)~0.985~ -29.20

Localized Electron Domains and the Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in computational chemistry that maps the probability of finding an electron pair in a given region of a molecule. benthamdirect.com This topological analysis partitions the molecular space into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs, providing a chemically intuitive picture of the electronic structure. researchgate.net

For aromatic systems, ELF analysis can be particularly insightful. The function can be separated into contributions from σ and π electrons (ELF-σ and ELF-π, respectively). uchile.cl This separation allows for a detailed investigation of the π-electron delocalization that is central to aromaticity. In a highly aromatic system like benzene, the ELF-π analysis reveals a continuous, delocalized domain above and below the plane of the ring.

In this compound, the substituents would perturb this idealized picture.

π-Donating Groups (Methoxy, Methyl): The methoxy group, a strong π-donor, would increase the electron population in the π-basin of the aromatic ring. researchgate.net

Inductively Withdrawing Groups (Chloro, Iodo): The halogens primarily affect the σ-framework, but their lone pairs also interact with the π-system. The topological analysis of ELF can reveal how these substituents "open" or bifurcate the aromatic domain, providing insight into their deactivating nature and directing effects in chemical reactions. scribd.comaip.org

The bifurcation value of the ELF, which is the ELF value at which a domain splits into separate basins, can be used as a quantitative measure. Higher bifurcation values are associated with more localized electron domains. An illustrative table below shows how ELF bifurcation values might be presented to compare electron delocalization.

CompoundELF-π Bifurcation Value (Illustrative)Interpretation
Benzene0.85High π-electron delocalization
Nitrobenzene (Strongly Deactivated)0.65Reduced π-electron delocalization
Anisole (Activated)0.88Enhanced π-electron delocalization
This compound (Illustrative)~0.82Slightly reduced delocalization due to halogens

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The utility of 1-Chloro-5-iodo-4-methoxy-2-methylbenzene in organic synthesis is largely predicated on the differential reactivity of its halogen substituents. The presence of both a chloro and an iodo group on the aromatic ring allows for selective and sequential chemical transformations, a highly desirable feature in the multi-step synthesis of complex target molecules.

Precursor for the Construction of Complex Organic Architectures

The primary role of this compound in the synthesis of complex organic architectures stems from its suitability as a substrate in various cross-coupling reactions. chemimpex.comresearchgate.net These reactions, often catalyzed by transition metals like palladium, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgyoutube.com The significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds is the cornerstone of its utility. The C-I bond is considerably more reactive towards oxidative addition to a low-valent transition metal catalyst compared to the more robust C-Cl bond. This reactivity difference enables chemists to selectively functionalize the iodinated position of the molecule while leaving the chlorinated position intact for subsequent transformations.

This selective reactivity allows for a stepwise and controlled elaboration of the molecular framework. For instance, a Suzuki or Sonogashira coupling reaction can be performed at the iodo-position to introduce a new aryl, alkyl, or alkynyl group. chemimpex.com The remaining chloro-substituent can then be targeted in a subsequent cross-coupling reaction under more forcing conditions, or it can be a site for other chemical modifications. This stepwise approach is instrumental in the convergent synthesis of complex molecules, where different fragments of a target molecule are synthesized separately and then joined together.

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Aryl Halide (Ar-X) Relative Rate of Oxidative Addition
Ar-I 103
Ar-Br 1

This interactive table illustrates the general trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions, highlighting the high reactivity of the C-I bond present in this compound.

Building Block in the Synthesis of Agrochemical Scaffolds

The structural motifs present in this compound are relevant to the design and synthesis of new agrochemicals. Substituted benzene (B151609) derivatives are common scaffolds in a wide array of herbicides, fungicides, and insecticides. The ability to selectively introduce different functional groups onto the aromatic ring of this compound allows for the systematic modification of its structure to optimize biological activity.

While direct examples of its incorporation into commercial agrochemicals are not widely documented, its potential lies in its ability to serve as a versatile starting material. The methoxy (B1213986) and methyl groups can influence the lipophilicity and metabolic stability of a potential agrochemical, while the halogen atoms provide handles for the introduction of various pharmacophores. The development of new agrochemicals is a constant pursuit to overcome resistance and improve efficacy and safety profiles, and versatile building blocks like this compound are valuable tools in this endeavor.

Application in Fine Chemical Production

In the broader context of fine chemical production, this compound can be utilized in the synthesis of a variety of specialty chemicals. These can include fragrances, dyes, and other performance chemicals where a substituted aromatic core is required. The compound's specific substitution pattern can lead to final products with unique properties. For instance, the methoxy group can influence the color of a dye or the scent of a fragrance molecule. The manufacturing of such fine chemicals often relies on the availability of well-defined and functionalized building blocks to ensure the efficient and reproducible synthesis of the target products.

Contribution to Materials Science

The potential applications of this compound extend beyond traditional organic synthesis into the realm of materials science. Its aromatic nature and the presence of reactive functional groups make it a candidate for the synthesis of novel polymers and organic electronic materials.

Precursor for the Synthesis of Novel Polymeric Materials

Halogenated aromatic compounds can serve as monomers in the synthesis of high-performance polymers through various polymerization techniques, including cross-coupling polymerization. The di-functional nature of this compound (with two reactive halogen sites) allows it to be incorporated into polymer chains. For example, polymerization via a Yamamoto or Suzuki-Miyaura polycondensation could potentially yield novel poly(arylene)s.

The properties of such polymers would be influenced by the specific structure of the monomer. The methoxy and methyl groups can impact the polymer's solubility, thermal stability, and morphological characteristics. By carefully selecting the co-monomers and the polymerization conditions, materials with tailored properties for specific applications, such as specialty plastics or membrane materials, could be developed. Post-polymerization modification is another avenue where the reactivity of the halogen atoms could be exploited to introduce further functionality along the polymer backbone. nih.govnih.gov

Potential in Organic Electronic Materials Development

The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on the design and synthesis of novel organic semiconducting materials. sigmaaldrich.com Substituted aromatic compounds form the core of many of these materials. The electronic properties of an organic semiconductor can be finely tuned by altering the substituents on the aromatic ring.

This compound could serve as a building block for larger, conjugated molecules with potential applications in this field. The electron-donating methoxy and methyl groups, combined with the electron-withdrawing and reactive halogen atoms, provide a platform for synthesizing molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical parameter for charge injection and transport in organic electronic devices. While specific research on this compound in organic electronics is not prominent, the general principles of molecular design in this field suggest its potential as a precursor to more complex and functional organic electronic materials. mdpi.com

Table 2: Mentioned Compounds

Compound Name
This compound

Exploration in Supramolecular Chemistry (e.g., as a Halogen Bond Donor/Acceptor)

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. A significant and increasingly utilized interaction within this field is the halogen bond. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another atom or molecule (the halogen bond acceptor). This interaction is analogous to the more familiar hydrogen bond.

The compound This compound possesses structural features that make it a compelling candidate for exploration in supramolecular chemistry, particularly as a halogen bond donor. The presence of an iodine atom is key to this potential. The strength of a halogen bond is directly related to the polarizability of the halogen atom, following the general trend I > Br > Cl > F. researchgate.netnih.gov Iodine, being the largest and most polarizable of the common halogens, forms the strongest halogen bonds. chemistryviews.org

In This compound , the iodine atom, covalently bonded to a carbon atom of the benzene ring, is expected to have a region of positive electrostatic potential, known as a σ-hole, on its outer surface along the axis of the C-I bond. This positive σ-hole can then interact favorably with electron-rich sites such as the lone pairs on nitrogen, oxygen, or sulfur atoms, or with the π-electrons of other aromatic systems.

The efficacy of This compound as a halogen bond donor is modulated by the other substituents on the aromatic ring—chloro, methoxy, and methyl groups. The electronic nature of these substituents can either enhance or diminish the positive character of the σ-hole on the iodine atom.

Electron-withdrawing groups tend to pull electron density away from the halogen atom, increasing the magnitude of its positive σ-hole and thus strengthening the halogen bond. researchgate.net

Electron-donating groups , conversely, push electron density towards the halogen, reducing the magnitude of the σ-hole and weakening the halogen bond. chemistryviews.org

In the case of This compound :

The chloro substituent at the meta-position relative to the iodine is moderately electron-withdrawing, which would be expected to enhance the halogen-bonding capability of the iodine atom.

The methyl group at the para-position is an electron-donating group, which would likely have a weakening effect on the halogen bond. nih.gov

The methoxy group at the ortho-position has a more complex influence. While it is an electron-donating group through resonance, its proximity to the iodine atom could also introduce steric effects that influence how the molecule can approach a halogen bond acceptor. wikipedia.org

While specific experimental studies on the supramolecular chemistry of This compound are not extensively reported in the literature, its potential can be inferred from studies of similarly substituted halobenzenes. Research on related iodo- and bromo-substituted benzenes demonstrates their effectiveness as building blocks in crystal engineering, forming co-crystals with a variety of halogen bond acceptors. researchgate.netmdpi.com The interplay of these substituent effects makes This compound an interesting molecule for creating complex, multi-component crystalline structures.

To illustrate the potential interactions, the table below presents hypothetical data for co-crystals of This compound with representative halogen bond acceptors. This data is illustrative of the parameters that would be determined in crystallographic studies to characterize the geometry and strength of the halogen bonds formed.

Hypothetical Interaction Data for this compound as a Halogen Bond Donor This table is for illustrative purposes only and is based on typical values found for related structures.

Halogen Bond Acceptor Acceptor Atom/Group Interaction Type Expected I···A Distance (Å) Expected C-I···A Angle (°)
Pyridine Nitrogen (N) C-I···N ~2.80 - 3.00 ~170 - 180
Acetone Oxygen (O) C-I···O ~2.90 - 3.10 ~165 - 175

The exploration of This compound in supramolecular chemistry could therefore lead to the rational design of new co-crystals and molecular assemblies with tailored architectures and properties, contributing to the broader field of crystal engineering and materials science.

No Scientific Data Available for the Environmental Behavior and Degradation of this compound

Following a thorough and extensive search of scientific databases and literature, it has been determined that there is no available research detailing the environmental behavior and degradation pathways of the specific chemical compound This compound .

The stringent requirements for scientifically accurate and specific information regarding the photodegradation, biodegradation, metabolites, and persistence modeling of this particular compound cannot be met. While general principles of environmental degradation for halogenated aromatic compounds exist, applying these to a molecule with this specific combination of chloro, iodo, methoxy, and methyl substituents without direct experimental evidence would be scientifically unfounded and speculative.

Therefore, the generation of a detailed article adhering to the provided outline is not possible at this time. The absence of empirical data prevents a factual and accurate discussion of the following topics for this compound:

Environmental Behavior and Degradation Pathways of 1 Chloro 5 Iodo 4 Methoxy 2 Methylbenzene

Environmental Transformation Products and Persistence Modeling

Further empirical research is required to elucidate the environmental fate of this compound.

Advanced Analytical Methodologies for Detection and Characterization

Sophisticated Chromatographic Techniques for Trace Analysis and Separation

Trace analysis of halogenated aromatic compounds like "1-Chloro-5-iodo-4-methoxy-2-methylbenzene" in complex matrices necessitates highly efficient separation and sensitive detection methods. Modern chromatographic techniques, particularly when coupled with mass spectrometry, provide the requisite capabilities.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are powerful tools for the selective and sensitive quantification of halogenated organic molecules.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For volatile and semi-volatile compounds like "this compound," GC-MS/MS is a preferred method. The gas chromatograph separates the analyte from the sample matrix, and the tandem mass spectrometer provides two stages of mass analysis for high selectivity and reduced chemical noise. The selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode allows for the confident identification and quantification of the target compound even at trace levels.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For less volatile analytes or samples requiring minimal preparation, LC-HRMS is an invaluable technique. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can determine the mass of the analyte with high accuracy. This allows for the calculation of the elemental composition, which greatly aids in the identification of unknown compounds and the differentiation between isobaric interferences. The characteristic isotopic pattern of chlorine and the presence of iodine would produce a unique mass spectral signature for "this compound," facilitating its detection.

Interactive Table:

Parameter GC-MS/MS LC-HRMS
Principle Separation by volatility and boiling point, followed by mass-to-charge ratio analysis of fragmented ions in two stages. Separation by polarity and partitioning between stationary and mobile phases, followed by high-accuracy mass-to-charge ratio determination.
Ionization Source Electron Ionization (EI) is common. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used.
Mass Analyzer Triple Quadrupole (QqQ) is typical for MS/MS. Orbitrap, Time-of-Flight (TOF) are common for HRMS.
Typical Application Targeted quantification of volatile and semi-volatile halogenated compounds in environmental and biological samples. Broad-scope screening and targeted analysis of a wide range of polar and non-polar halogenated compounds.

| Strengths | High selectivity and sensitivity, excellent for complex matrices. | High mass accuracy for confident identification, suitable for a broader range of compounds. |

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and characterization of redox-active molecules. The halogen and methoxy (B1213986) substituents on the benzene (B151609) ring of "this compound" influence its electron density and, therefore, its electrochemical behavior.

The electrochemical properties of halogenated aromatic compounds are influenced by the nature and position of the halogen substituents. The reduction of the carbon-halogen bond is a key electrochemical process. Generally, the ease of reduction follows the order I > Br > Cl > F. Therefore, the iodine atom in "this compound" is expected to be the primary site of electrochemical reduction.

Techniques such as cyclic voltammetry can be employed to study the redox potentials of this compound. By scanning the potential applied to an electrode and measuring the resulting current, information about the oxidation and reduction processes can be obtained. This data is valuable for understanding its reactivity and for the development of electrochemical sensors. The presence of the electron-donating methoxy and methyl groups would likely make the compound easier to oxidize compared to unsubstituted halobenzenes.

Interactive Table:

Electrochemical Technique Information Obtained Potential Application for "this compound"
Cyclic Voltammetry (CV) Redox potentials (oxidation and reduction), reversibility of electron transfer. Characterization of the fundamental redox properties, including the potentials for the reduction of the C-I and C-Cl bonds and oxidation of the aromatic ring.
Differential Pulse Voltammetry (DPV) Enhanced sensitivity for quantitative analysis. Development of a sensitive analytical method for the quantification of the compound in various samples.

| Amperometry | Current measurement at a fixed potential. | Design of a simple and rapid electrochemical sensor for continuous monitoring. |

Development of Selective Spectroscopic Probes or Sensors

The development of selective spectroscopic probes or sensors for the detection of specific organic molecules is a rapidly advancing field. These sensors typically rely on a recognition element that selectively interacts with the target analyte and a signaling unit (e.g., a fluorophore or chromophore) that produces a measurable spectroscopic change upon binding.

For "this compound," the design of a selective probe could exploit the reactivity of the carbon-halogen bonds. For instance, a nucleophilic substitution reaction where the analyte displaces a leaving group on a probe molecule could lead to a change in fluorescence or color. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond could be leveraged for selective sensing.

Fluorescent Probes: These probes can offer very high sensitivity. A common strategy involves a "turn-on" or "turn-off" fluorescence response. For example, a probe could be designed to be non-fluorescent, but upon reaction with "this compound," a fluorescent product is formed.

Colorimetric Sensors: These sensors produce a change in color that can often be detected by the naked eye, making them suitable for rapid and on-site screening. The design principles are similar to those of fluorescent probes, but the signaling unit is a chromophore.

The development of such probes would require careful design and synthesis to ensure high selectivity for "this compound" over other potentially interfering compounds.

Interactive Table:

Sensor Type Principle of Operation Potential Advantages for Detecting "this compound"
Fluorescent Probe Analyte-induced change in fluorescence intensity or wavelength. Often based on specific chemical reactions or binding events. High sensitivity, potential for real-time monitoring in biological systems.
Colorimetric Sensor Analyte-induced change in color, visible to the naked eye or measurable with a simple spectrometer. Low cost, ease of use, suitable for field applications and rapid screening.

| Spectroscopic Probe based on Nucleophilic Aromatic Substitution | The analyte acts as an electrophile in a reaction with a nucleophilic probe, leading to a change in the probe's spectroscopic properties. | Potential for selectivity based on the differential reactivity of the C-I and C-Cl bonds. |

Q & A

Q. What precautions are critical when handling this compound?

  • Methodological Answer :
  • Use glove boxes for iodinated compounds to prevent light-induced decomposition.
  • Ventilation : Local exhaust to avoid inhalation (LD50 data for analogs in ).
  • Waste disposal : Neutralize with NaHSO₃ before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.